Tert-butyl (4-fluorophenyl)glycinate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl (4-fluorophenyl)glycinate typically involves the reaction of glycine with ethyl tert-butyl ester under acidic conditions . The process can be catalyzed by various acids to yield tert-butyl glycinate, which then reacts with an amino protective agent to form the desired compound . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl (4-fluorophenyl)glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl (4-fluorophenyl)glycinate has a wide range of applications in scientific research, including:
Pharmaceuticals: It is used in the development of therapeutic agents due to its potential biological activity.
Agrochemicals: The compound is explored for its potential use in agricultural chemicals.
Materials Science: It is also investigated for its applications in materials science, particularly in the synthesis of novel materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-fluorophenyl)glycinate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Tert-butyl (4-fluorophenyl)glycinate can be compared with other similar compounds, such as:
Tert-butyl glycinate: This compound is structurally similar but lacks the fluorophenyl group.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
Properties
IUPAC Name |
tert-butyl 2-(4-fluoroanilino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)8-14-10-6-4-9(13)5-7-10/h4-7,14H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXPMCMRRYUEME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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